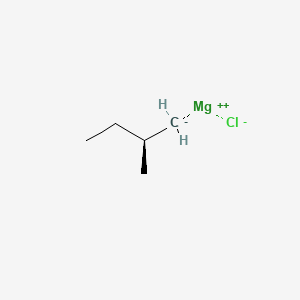

(S)-2-Methylbutylmagnesium chloride

Description

Significance of Stereochemistry and Enantioselectivity in Contemporary Organic Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in organic synthesis. Many molecules can exist as enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit vastly different biological activities. biologyinsights.comfiveable.menumberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. biologyinsights.com A classic and tragic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. biologyinsights.com

Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule, a process known as enantioselective or asymmetric synthesis, is a critical goal in modern chemistry. biologyinsights.comnumberanalytics.combuchler-gmbh.com High enantioselectivity leads to drugs with improved efficacy, better safety profiles, and fewer side effects. biologyinsights.com Beyond pharmaceuticals, enantioselective synthesis is vital in the agrochemical industry for creating targeted pesticides and herbicides, as well as in the fragrance and flavor industry. biologyinsights.com The degree of enantioselectivity is often quantified by the enantiomeric excess (ee), which measures the prevalence of one enantiomer over the other. fiveable.me

Overview of Chiral Grignard Reagents as Stereoselective Nucleophiles

Grignard reagents, organomagnesium halides (R-Mg-X), were first discovered by Victor Grignard in 1900, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912. wikipedia.org These reagents are powerful carbon-based nucleophiles that are highly effective in forming new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. wikipedia.orgmasterorganicchemistry.com

The development of chiral Grignard reagents has provided a powerful strategy for the asymmetric synthesis of chiral alcohols and other valuable intermediates. nih.govic.ac.uk These reagents can introduce a new stereocenter with a controlled configuration. The stereoselectivity of Grignard reactions can be influenced by several factors, including the use of chiral solvents, chiral ligands that coordinate to the magnesium center, or by employing a Grignard reagent that is itself chiral. ic.ac.uk The quest for highly effective and predictable chiral Grignard reagents remains an active area of research, with the goal of achieving high enantioselectivity in a reliable and practical manner. rsc.org

Historical Context of (S)-2-Methylbutylmagnesium Chloride in Chiral Molecule Construction

The use of chiral Grignard reagents for asymmetric induction dates back to early studies where chiral ethers were used as solvents, although the observed stereoselectivity was generally low. ic.ac.uk A significant advancement came with the development of chiral ligands, such as those derived from amino acids like (S)-Proline, which could chelate to the magnesium atom and create a chiral environment, leading to higher optical yields. ic.ac.uk

This compound is a specific example of a chiral Grignard reagent where the chirality is inherent to the alkyl group attached to the magnesium. Its application in asymmetric synthesis has been explored in various contexts. For instance, early research investigated the reaction of (+)-2-Methylbutylmagnesium chloride with ketones like methyl t-butyl ketone to study the principles of asymmetric reduction. acs.org

The development of methods to generate chiral secondary Grignard reagents with the metal-bearing carbon as the sole stereocenter has been a significant challenge and a key area of investigation. rsc.orgresearchgate.net Such reagents are valuable for probing reaction mechanisms, determining whether a reaction proceeds through a polar addition or a single electron transfer (SET) pathway. rsc.orgacs.org The ability to synthesize and utilize reagents like this compound with high enantiomeric purity is crucial for their successful application in the stereoselective synthesis of complex chiral molecules. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11ClMg |

|---|---|

Molecular Weight |

130.90 g/mol |

IUPAC Name |

magnesium;(2S)-2-methanidylbutane;chloride |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |

InChI Key |

NNPTZOBZPKVEAE-XRIGFGBMSA-M |

Isomeric SMILES |

CC[C@H](C)[CH2-].[Mg+2].[Cl-] |

Canonical SMILES |

CCC(C)[CH2-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Synthesis and Generation of S 2 Methylbutylmagnesium Chloride

Methodologies for the Formation of Chiral Alkylmagnesium Halides

Two primary strategies are employed for the synthesis of chiral Grignard reagents like (S)-2-Methylbutylmagnesium chloride: the direct insertion of magnesium into a carbon-halogen bond and magnesium-halogen exchange reactions.

The traditional and most direct method for preparing Grignard reagents involves the reaction of an organic halide with magnesium metal. pressbooks.publibretexts.org In the context of this compound, this would involve reacting enantiopure (S)-2-methylbutyl chloride with magnesium turnings in an ethereal solvent.

R-X + Mg → R-MgX

This approach, however, presents a significant challenge for chiral secondary halides. The mechanism of Grignard reagent formation on the magnesium surface is believed to involve single electron transfer (SET) steps, leading to the formation of radical intermediates. nih.govalfredstate.edu These radical species are typically planar or rapidly inverting, which results in the loss of the predefined stereochemistry, leading to a racemic or partially racemized product. nih.govalfredstate.edu Consequently, while straightforward, direct insertion is often unsuitable for generating configurationally pure chiral secondary Grignard reagents. nih.gov

A more effective and widely used method for preparing functionalized or stereochemically defined Grignard reagents is the magnesium-halogen exchange. wikipedia.orgharvard.edu This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent, typically isopropylmagnesium chloride or bromide. harvard.edu The exchange equilibrium favors the formation of the more stable organomagnesium compound.

R-X + i-PrMgCl ⇌ R-MgCl + i-PrX

This technique is advantageous because it is a homogeneous reaction that can often be carried out at very low temperatures, which helps to preserve the configurational stability of the chiral center. clockss.org The use of salt additives, such as lithium chloride (LiCl), to form "Turbo-Grignard reagents" like i-PrMgCl·LiCl, can significantly accelerate the rate of halogen-magnesium exchange. clockss.orgresearchgate.net This allows the reaction to proceed quickly even at temperatures as low as -78 °C, further minimizing the risk of racemization and improving tolerance for sensitive functional groups. harvard.educlockss.org

The successful synthesis of enantiopure this compound is critically dependent on the enantiomeric purity of the starting halide precursor. The most common precursors are (S)-2-methylbutyl chloride or (S)-2-methylbutyl bromide. The reactivity of the halide in both direct insertion and exchange reactions generally follows the trend I > Br > Cl. libretexts.orgmsu.edu

The synthesis of these enantiopure precursors is a key preliminary step. Methods for producing such chiral building blocks include the resolution of racemic mixtures or asymmetric synthesis. Chemo-enzymatic methods, for example, have been successfully employed to produce enantiopure chlorohydrins, which are versatile precursors to other chiral molecules. mdpi.comsemanticscholar.org The absolute configuration of the starting material must be rigorously established to ensure the formation of the desired (S)-enantiomer of the Grignard reagent.

Challenges in the Synthesis of Configurationally Stable Chiral Grignard Reagents

The principal challenge in working with this compound is its limited configurational stability. As a secondary alkyl Grignard reagent, the stereocenter bearing the magnesium atom is prone to inversion, leading to racemization. researchgate.net This instability necessitates careful control over all experimental parameters. The barrier to pyramidal inversion for secondary Grignard reagents has been estimated to be in the range of 9.8-10.1 kcal/mol. nih.gov

Temperature: Low temperatures are crucial for suppressing the rate of pyramidal inversion at the chiral carbon center. numberanalytics.com Studies on similar chiral secondary alkylmagnesium reagents have shown that while they may be configurationally stable for about an hour at -78 °C, significant racemization occurs at higher temperatures like -50 °C or -20 °C. rsc.org

Reaction Time: The duration for which the chiral Grignard reagent is kept in solution, even at low temperatures, can affect its enantiomeric purity. Longer storage times increase the opportunity for racemization. rsc.org

Concentration and Equivalents: The concentration of the Grignard reagent and the stoichiometry of the reactants can influence the reaction yield. Optimizing the number of equivalents of the Grignard reagent is often necessary to ensure the complete consumption of the starting material and maximize the yield of the desired product. nih.gov

Table 1: Effect of Temperature and Time on Enantiomeric Excess (ee) of a Chiral Secondary Grignard Reagent Data based on findings for a representative chiral secondary alkylmagnesium reagent, (R)-5a, quenched with dicyclopropyl ketone. rsc.org

| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | -78 | 1 | 75 | 91 |

| 2 | -50 | 1 | 71 | 86 |

| 3 | -50 | 3 | 64 | 69 |

| 4 | -20 | 1 | 66 | 60 |

The choice of solvent is critical as it not only facilitates the reaction but also plays a key role in stabilizing the Grignard reagent.

Solvents: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. libretexts.org The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, forming a soluble complex that stabilizes the reagent. libretexts.org THF is generally a better solvating agent than diethyl ether, and the choice of solvent can influence the reactivity and the complex equilibria in the solution, including the Schlenk equilibrium. wikipedia.orgwmich.eduacs.org The solvent can directly participate in the reaction mechanism, and more solvated magnesium species are often more reactive. acs.org

Additives: Additives can dramatically alter the course of Grignard reagent formation. As mentioned, lithium chloride (LiCl) is a particularly effective additive in magnesium-halogen exchange reactions. researchgate.net It breaks up magnesium clusters and prevents the precipitation of magnesium halides, leading to more reactive and soluble organometallic species. clockss.org This allows exchange reactions to be performed efficiently at low temperatures, which is vital for preserving the stereochemical integrity of chiral reagents like this compound. clockss.orgresearchgate.net

Table 2: Common Solvents and Additives in Chiral Grignard Reagent Synthesis

| Component | Type | Role | References |

| Tetrahydrofuran (THF) | Solvent | Stabilizes the Grignard reagent via coordination; generally provides good solubility. | libretexts.orgwikipedia.org |

| Diethyl Ether (Et₂O) | Solvent | A standard solvent for Grignard formation, stabilizes the reagent through complexation. | libretexts.orgwikipedia.org |

| Lithium Chloride (LiCl) | Additive | Accelerates halogen-magnesium exchange; increases reagent solubility and reactivity. | clockss.orgresearchgate.net |

Reactivity and Mechanistic Investigations of S 2 Methylbutylmagnesium Chloride

Fundamental Reactivity with Diverse Electrophilic Substrates

(S)-2-Methylbutylmagnesium chloride, like other Grignard reagents, exhibits nucleophilic character at the carbon atom bonded to magnesium. This makes it a potent reagent for addition to a wide array of electrophilic substrates. The reactions are typically carried out in ethereal solvents to maintain the stability of the Grignard reagent. leah4sci.com

The fundamental reactivity of this compound extends to various carbonyl compounds, including aldehydes, ketones, and esters. Reaction with aldehydes leads to the formation of secondary alcohols, while reaction with ketones produces tertiary alcohols. leah4sci.com The reaction with esters is also possible, typically leading to the formation of tertiary alcohols through a double addition mechanism.

Beyond carbonyl compounds, this compound can react with other electrophiles such as nitriles to form ketones after hydrolysis, and with carbon dioxide to yield carboxylic acids upon workup. The inherent chirality of this compound introduces the potential for asymmetric induction in these reactions, leading to the formation of chiral products. However, the preparation of such chiral Grignard reagents can be challenging as standard methods involving the reaction of a chiral halide with magnesium metal can lead to racemization through a free radical intermediate. vander-lingen.nl

The table below summarizes the expected products from the reaction of this compound with various electrophiles. Specific yield and enantioselectivity data for this compound are not extensively available in the literature, so the outcomes are presented qualitatively.

| Electrophile | Substrate Example | Expected Product |

| Aldehyde | Benzaldehyde (B42025) | 1-Phenyl-3-methyl-1-pentanol |

| Ketone | Acetophenone (B1666503) | 2-Phenyl-4-methyl-2-hexanol |

| Ester | Ethyl benzoate | 3-Ethyl-2-phenyl-4-methyl-2-hexanol |

| Nitrile | Benzonitrile | 1-Phenyl-3-methyl-1-pentanone |

| Carbon Dioxide | CO₂ | 3-Methylpentanoic acid |

Table 1: Illustrative Reactivity of this compound with Various Electrophiles.

Reaction Mechanisms in Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is determined by the reaction mechanism and the nature of the transition state. Understanding these factors is crucial for predicting and controlling the stereoselectivity of the transformations.

The addition of Grignard reagents to carbonyl compounds can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise. In a concerted mechanism, the bond formation and bond breaking occur simultaneously in a single transition state. For Grignard reactions, this is often depicted as a six-membered ring transition state involving the magnesium atom, the carbonyl oxygen, and the carbon centers.

Alternatively, a stepwise mechanism involves the formation of an intermediate. One prominent stepwise pathway is the single-electron transfer (SET) mechanism. In this pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This pair can then collapse to form the product. The occurrence of a SET mechanism can have significant implications for stereoselectivity, as the intermediate radical species may undergo conformational changes or side reactions that can lead to a loss of stereochemical information.

For chiral secondary Grignard reagents, the competition between a nucleophilic addition (concerted or polar stepwise) and a SET mechanism can depend on the substrate. For instance, reactions with benzophenone (B1666685) are thought to proceed largely through a radical mechanism, whereas reactions with benzaldehyde tend to follow a nucleophilic addition pathway. acs.org

To rationalize the stereochemical outcome of the addition of chiral nucleophiles to carbonyl compounds, several transition state models have been proposed. The Felkin-Anh model is one of the most widely accepted models for predicting the diastereoselectivity of nucleophilic attack on a chiral aldehyde or ketone. This model considers the steric interactions in the transition state, predicting that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the adjacent stereocenter.

In the context of this compound reacting with a prochiral carbonyl, the stereochemistry of the newly formed alcohol is determined by the relative orientation of the reactants in the transition state. The inherent chirality of the Grignard reagent itself acts as the controlling element for asymmetric induction. Early studies on the reaction of (+)-2-methylbutylmagnesium chloride with methyl t-butyl ketone demonstrated the principle of asymmetric reduction, where the stereochemical outcome could be rationalized by considering the steric requirements in a cyclic transition state. rsc.org

Another important concept is chelation control, which can become dominant if the substrate contains a Lewis basic group (e.g., an ether or an amine) at the α- or β-position to the carbonyl. In such cases, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic transition state. This chelation can lock the conformation of the substrate and direct the nucleophilic attack from a specific face, often leading to a different stereochemical outcome than predicted by the Felkin-Anh model.

Solvation Effects and Aggregation States of Organomagnesium Compounds

The structure and reactivity of Grignard reagents in solution are profoundly influenced by the solvent and the state of aggregation of the organomagnesium species.

Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. The solvent molecules coordinate to the magnesium center, stabilizing the organometallic species and preventing its decomposition. The nature of the ethereal solvent can influence the reactivity and the aggregation state of the Grignard reagent. dtu.dk

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium:

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is dependent on the solvent, the nature of the R group, and the halide X. dtu.dk In diethyl ether, the equilibrium for many Grignard reagents favors the monomeric RMgX species, which can exist as dimers or higher oligomers, especially at higher concentrations. THF, being a more polar and strongly coordinating solvent than diethyl ether, can shift the Schlenk equilibrium and alter the aggregation state. Computational studies on magnesium chloride complexes have highlighted the significant role of THF in the solvation and structure of these species. dtu.dkresearchgate.net The difference in solvation can lead to different reactive species in solution, thereby affecting the outcome of the reaction.

The reactivity of Grignard reagents can be modulated by the addition of Lewis bases. The coordination of a Lewis base to the magnesium center can break up aggregates, leading to more reactive monomeric species. This can be particularly important for reactions with sterically hindered substrates or less reactive electrophiles. nih.gov

Furthermore, the use of chiral Lewis bases in conjunction with achiral Grignard reagents is a common strategy for achieving asymmetric induction. In the case of an inherently chiral Grignard reagent like this compound, the coordination of additional achiral or chiral Lewis bases can further influence the stereochemical outcome of its reactions. The coordination environment around the magnesium atom plays a critical role in defining the geometry of the transition state and thus the degree of asymmetric induction.

Configurational Stability and Enantiomerization Pathways

The utility of chiral Grignard reagents like this compound in asymmetric synthesis is fundamentally dependent on their configurational stability. The stereochemical integrity of the carbon-magnesium bond is not absolute and can be compromised through inversion pathways, leading to racemization and a loss of enantiomeric excess in the final product.

The chiral center in this compound is the carbon atom bonded to the magnesium. This C-Mg bond is highly polarized, giving the carbon atom significant carbanionic character. libretexts.org The stereochemical configuration at this carbon is subject to pyramidal inversion, a process analogous to amine inversion, where the carbon atom passes through a planar or near-planar transition state. nih.govacs.org

The rate of this inversion determines the configurational stability of the Grignard reagent. acs.orgharvard.educaltech.eduacs.org For primary Grignard reagents, this inversion process is a known phenomenon that can lead to the erosion of stereochemical information. acs.orgdocumentsdelivered.com The mechanism involves the temporary rehybridization of the alpha-carbon from sp³ to sp², followed by the re-formation of the sp³ state with either retention or inversion of configuration. While some highly functionalized chiral Grignard reagents have demonstrated notable stability at room temperature, simple alkyl Grignards are generally more labile. nih.gov The dynamic nature of these organometallic species means that even if formed with high enantiomeric purity, the reagent in solution can slowly or rapidly epimerize depending on the conditions.

The configurational lability of this compound is profoundly influenced by both temperature and the solvent system employed. These factors alter the rate of the inversion process and thus the useful lifetime of the enantiomerically pure reagent.

Temperature: As with most chemical processes, lower temperatures decrease the rate of stereochemical inversion. The energy barrier to inversion for primary Grignard reagents can be overcome at ambient temperatures, leading to racemization. Therefore, to preserve the enantiomeric integrity of a chiral Grignard reagent, its formation and subsequent reactions are typically conducted at low temperatures.

Solvent Environment: The solvent plays a crucial role beyond simply dissolving the reagent. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for the formation and stabilization of Grignard reagents by coordinating to the magnesium center. byjus.comchemguide.co.uk This coordination influences the electronic and steric environment around the C-Mg bond and, consequently, the inversion barrier.

Diethyl Ether (Et₂O): Generally considered a less strongly coordinating solvent than THF. In Et₂O, Grignard reagents have a greater tendency to exist as dimeric or oligomeric species. wikipedia.org This aggregation can impact configurational stability, although the specific effects are complex.

Tetrahydrofuran (THF): As a more powerful Lewis base, THF coordinates more strongly to the magnesium atom, favoring monomeric species. wmich.eduresearchgate.net This strong solvation can stabilize the charge separation in the transition state for inversion, potentially increasing the rate of racemization compared to less coordinating solvents under identical conditions. wmich.edu Studies on other chiral systems have shown that the choice and even the concentration of the ethereal solvent can dramatically affect configurational stability. rsc.org Chiral solvents have also been shown to influence the stereochemical outcome of Grignard reactions, highlighting the intimate role of solvent molecules in the transition state. wmich.eduresearchgate.net

| Factor | Condition | Effect on Configurational Stability | Rationale |

|---|---|---|---|

| Temperature | Low Temperature (e.g., -78 °C) | High Stability (Slow Inversion) | Insufficient thermal energy to overcome the inversion barrier. |

| High Temperature (e.g., Room Temp.) | Low Stability (Fast Inversion) | Sufficient thermal energy is available to promote rapid pyramidal inversion at the carbon center. | |

| Solvent | Diethyl Ether (Et₂O) | Moderate Stability | Less coordinating solvent, favors aggregated species which may possess different inversion barriers. wikipedia.org |

| Tetrahydrofuran (THF) | Potentially Lower Stability | Strongly coordinating solvent, favors monomeric species and may better stabilize the charge-separated transition state for inversion. wmich.eduresearchgate.net |

Schlenk Equilibrium and its Implications for Reaction Pathways

Grignard reagents in solution are not composed of a single chemical entity but exist as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgsci-hub.ru This dynamic equilibrium has profound implications for the reactivity and the ultimate pathway of reactions involving this compound.

The equilibrium for this compound (RMgX) is described as follows:

2 (S)-CH₃CH₂CH(CH₃)CH₂MgCl ⇌ MgCl₂ + [(S)-CH₃CH₂CH(CH₃)CH₂]₂Mg

The precise composition of a solution of this compound is dictated by the position of the Schlenk equilibrium, which is sensitive to the solvent, concentration, and temperature. wikipedia.org The active organomagnesium species are not just the simple RMgX monomer but also include the dialkylmagnesium species (R₂Mg) and magnesium chloride (MgCl₂), which can also exist as various solvated monomers, dimers, and other aggregates. researchgate.netnih.gov

In Diethyl Ether: The Schlenk equilibrium generally lies to the left, meaning the predominant species is the alkylmagnesium halide, RMgX. wikipedia.orgsci-hub.ru For this compound, this would be the primary component, likely existing in equilibrium with dimeric forms.

In Tetrahydrofuran (THF): The equilibrium is shifted further to the right compared to diethyl ether. researchgate.net This results in a higher concentration of the dialkylmagnesium species, bis((S)-2-methylbutyl)magnesium, and magnesium chloride. These species are typically monomeric in THF due to its strong coordinating ability. researchgate.net

The different species in solution possess distinct reactivities. sci-hub.rufiveable.me The dialkylmagnesium compound (R₂Mg) is generally a more potent alkylating agent than the alkylmagnesium halide (RMgX). Consequently, the reaction pathway and kinetics can differ significantly depending on the solvent used, as the solvent directly controls the relative abundance of the active nucleophiles.

| Solvent | Position of Equilibrium (2 RMgCl ⇌ R₂Mg + MgCl₂) | Predominant Organomagnesium Species | Common Aggregation State |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Favors Left Side | This compound (RMgCl) | Monomers, Dimers, and Oligomers wikipedia.org |

| Tetrahydrofuran (THF) | Shifted to the Right | Bis((S)-2-methylbutyl)magnesium (R₂Mg) and MgCl₂ | Primarily Monomeric researchgate.net |

Alkyl group exchange is an inherent feature of the dynamic Schlenk equilibrium. The (S)-2-methylbutyl groups are not statically bound to a single magnesium atom but are rapidly exchanged between all magnesium-containing species in the solution (RMgCl, R₂Mg, and their aggregates). acs.org This exchange is a fundamental aspect of the equilibrium's dynamic nature.

This rapid exchange has significant implications for reaction dynamics. It means that any of the organomagnesium species present can potentially serve as the source of the nucleophilic alkyl group. The reactivity of the solution as a whole is a weighted average of the reactivities of all interconverting species. For example, even in diethyl ether where RMgCl is the major component, the more reactive R₂Mg species, though present in a smaller concentration, could be responsible for a significant portion of the product formation in certain reactions. This complicates mechanistic analysis, as the kinetically dominant pathway may not involve the most abundant species in solution.

Applications in Stereoselective Organic Synthesis Utilizing S 2 Methylbutylmagnesium Chloride

Asymmetric Addition to Carbonyl Compounds

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for synthesizing chiral alcohols. rug.nlmmu.ac.uk When a chiral Grignard reagent like (S)-2-Methylbutylmagnesium chloride is used, it can induce asymmetry in the product, leading to the formation of enantioenriched or diastereomerically enriched alcohols.

Enantioselective Addition to Aldehydes for Chiral Secondary Alcohols

The reaction of this compound with aldehydes provides a pathway to chiral secondary alcohols. In this process, the 2-methylbutyl group is transferred to the carbonyl carbon of the aldehyde. The inherent chirality of the Grignard reagent directs the approach to one of the two enantiotopic faces of the aldehyde, resulting in a preponderance of one enantiomer of the resulting secondary alcohol. The enantioselectivity of this addition is influenced by factors such as the structure of the aldehyde and the reaction conditions. While the direct addition of this specific chiral Grignard reagent is a classic example, modern methods often achieve higher enantioselectivity by using achiral Grignard reagents in the presence of catalytic amounts of chiral ligands. rug.nl However, the principle of using a chiral nucleophile to induce asymmetry remains a cornerstone of stereoselective synthesis. For instance, optically enriched secondary mixed alkylmagnesium reagents can be prepared and subsequently reacted with aldehydes, yielding α-chiral secondary alcohols with high retention of configuration. nih.govresearchgate.net

Diastereoselective Addition to Ketones for Chiral Tertiary Alcohols

When this compound reacts with prochiral ketones, it can form chiral tertiary alcohols. If the ketone itself already contains a stereocenter, the reaction becomes diastereoselective. The facial selectivity of the nucleophilic attack is determined by the interplay between the chirality of the ketone and the chirality of the Grignard reagent. The stereochemical outcome can often be predicted by considering steric models of the transition state, such as the Felkin-Anh model, which analyzes the steric interactions between the incoming nucleophile and the substituents on the ketone. nih.gov The reaction of enantiomerically enriched secondary alkylmagnesium reagents with non-enolizable ketones has been shown to produce α-chiral tertiary alcohols with high stereochemical retention, demonstrating the efficacy of this approach. nih.govresearchgate.net The diastereoselectivity of such additions can be high, provided that one face of the carbonyl group is effectively blocked from the approach of the reagent. nih.gov

Below is a table summarizing the outcomes of diastereoselective additions of Grignard reagents to chiral ketones, illustrating the principle of achieving stereocontrol.

| Ketone Substrate | Grignard Reagent | Product Diastereomeric Ratio (dr) | Yield | Reference |

| 2-Chlorocyclohexanone | Allylmagnesium chloride | 1.5:1 | 95% | nih.gov |

| 2-Bromocyclohexanone | Allylmagnesium chloride | 1.2:1 | 95% | nih.gov |

| 2-Chlorocycloheptanone | Allylmagnesium chloride | 1.2:1 | 95% | nih.gov |

| 2-Bromocyclooctanone | Allylmagnesium chloride | 10:1 | 78% | nih.gov |

This table illustrates general principles of diastereoselective additions; specific data for this compound may vary.

Influence of Chiral Ligands and Co-solvents on Enantioselectivity

The stereochemical outcome of Grignard additions can be significantly enhanced by external additives. The use of chiral ligands, which coordinate to the magnesium center of the reagent, can create a highly organized chiral environment around the reactive species, leading to improved enantioselectivity. rug.nlmmu.ac.uk Similarly, the choice of solvent can have a profound impact. rsc.org Non-complexing solvents like dichloromethane (B109758) (CH2Cl2) can favor chelation control in certain substrates, leading to higher diastereoselectivity compared to coordinating ethereal solvents like THF. nih.gov For example, removing THF from a Grignard solution and replacing it with dichloromethane has been shown to be necessary to obtain good enantioselectivities in some ligand-catalyzed additions to aldehydes. rug.nl The stereoselectivity of reactions involving Grignard reagents has been observed to correlate with the ET parameter of the solvent in certain cases. rsc.org

Asymmetric Reduction of Carbonyl Compounds

A notable characteristic of Grignard reagents with hydrogen atoms on the β-carbon, such as this compound, is their ability to act as reducing agents. This occurs in parallel with the addition reaction and becomes significant, or even dominant, with sterically hindered ketones.

Stereoselective Hydride Transfer from this compound

The reduction of a carbonyl compound by this compound proceeds through a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction). lookchem.com In this mechanism, a hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. lookchem.com The magnesium atom coordinates to the carbonyl oxygen, facilitating the hydride transfer. The inherent chirality of the Grignard reagent's β-carbon leads to a stereoselective reduction, producing an optically active alcohol. For example, the reaction of (+)-2-methylbutylmagnesium chloride (the (S)-isomer) with methyl t-butyl ketone results in the formation of optically active methyl-t-butylcarbinol. lookchem.comacs.org The Grignard reagent itself is converted into 2-methyl-1-butene, an achiral alkene. lookchem.com The stereospecificity of this reduction is explained by steric considerations in the transition state, where the preferred arrangement minimizes steric interference between the larger groups of the ketone and the Grignard reagent. lookchem.com

Substrate Scope and Limitations in Asymmetric Reductions

The asymmetric reduction using this compound is most effective for sterically hindered, non-enolizable ketones. The steric bulk on both the ketone and the Grignard reagent favors the reduction pathway over nucleophilic addition. While effective for certain heterocyclic ketones, other substrates like acetophenone (B1666503) and cyclohexanone (B45756) are inert to reduction by similar dialkylmagnesium compounds and may instead undergo side reactions like aldol (B89426) condensation. mdpi.com The substrate scope can be limited; for example, the reduction of some ketones may yield products with only low to moderate optical purity. The efficiency and stereoselectivity of the reduction are highly dependent on the specific structures of the carbonyl substrate and the Grignard reagent. lookchem.com

The following table presents data on the asymmetric reduction of a ketone by this compound, highlighting the principle of stereoselective hydride transfer.

| Ketone | Grignard Reagent | Product | Optical Purity | Reference |

| Methyl t-butyl ketone | (+)-2-Methylbutylmagnesium chloride | Methyl-t-butylcarbinol | ~9% (levorotatory) | lookchem.com |

This table provides a specific example of asymmetric reduction using the named Grignard reagent.

Analytical and Spectroscopic Techniques for Studying S 2 Methylbutylmagnesium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Configurational Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanistic details and configurational stability of (S)-2-Methylbutylmagnesium chloride. nih.gov The "information-rich" nature of NMR data allows for the simultaneous determination of chemical structures of starting materials, intermediates, and products at any point during a reaction. nih.gov

By monitoring the changes in NMR signal areas over time, the concentrations of reactants and products can be directly quantified, providing valuable kinetic data. nih.gov This approach has been validated in various reaction systems and offers a powerful method for gaining mechanistic insights. nih.gov For Grignard reagents like this compound, NMR spectroscopy can be used to study the complex Schlenk equilibrium, which governs the distribution of various magnesium species in solution. nih.gov Although direct observation of the carbon-magnesium bond can be challenging, NMR provides detailed information about the organic part of the molecule, allowing researchers to track its transformations.

The configurational stability of the chiral center in this compound is a critical factor in its application in asymmetric synthesis. NMR spectroscopy, particularly through techniques like variable temperature NMR (VT-NMR), can be employed to study the rate of inversion at the stereogenic carbon. By analyzing the coalescence of diastereotopic proton signals, for instance, the energy barrier to racemization can be determined. This information is vital for predicting and controlling the stereochemical outcome of reactions involving this Grignard reagent.

Key Research Findings from NMR Studies:

| Technique | Insight Gained | Significance |

| ¹H and ¹³C NMR | Structural confirmation of the Grignard reagent and reaction products. nih.gov | Fundamental for verifying the identity of species in solution. |

| Variable Temperature NMR (VT-NMR) | Determination of the energy barrier for inversion of the chiral center. | Crucial for understanding the configurational stability and predicting stereoselectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, even in complex mixtures. nih.gov | Provides detailed structural information necessary for mechanistic elucidation. |

| Diffusion-Ordered Spectroscopy (DOSY) | Differentiation of various species in solution based on their diffusion coefficients. | Helps in understanding the aggregation state (monomer, dimer, etc.) of the Grignard reagent. |

This table is generated based on general applications of NMR spectroscopy in organometallic chemistry and may not represent specific studies on this compound.

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral GC, HPLC)

Determining the enantiomeric excess (ee) of chiral molecules is paramount in asymmetric synthesis. For products derived from reactions with this compound, and for the reagent itself, chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and accurate methods. nih.gov

Chiral Gas Chromatography (GC):

Chiral GC utilizes capillary columns with a chiral stationary phase, often based on derivatized cyclodextrins, to separate enantiomers. gcms.czchromatographyonline.com The differing interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. gcms.cz For volatile compounds, chiral GC offers high resolution and sensitivity. chromatographyonline.com The development of various chiral stationary phases has expanded the range of compounds that can be analyzed by this technique. restek.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for ee determination. heraldopenaccess.us It can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The former is more common, with a wide variety of commercially available CSPs capable of separating a broad range of enantiomers. rsc.orgrsc.org HPLC is particularly advantageous for non-volatile or thermally labile compounds. heraldopenaccess.us Detection is typically achieved using a UV-Vis detector, but for enhanced sensitivity and specificity, it can be coupled with mass spectrometry (MS) or chiroptical detectors like circular dichroism (CD). heraldopenaccess.us

Key Aspects of Chromatographic ee Determination:

| Technique | Principle | Typical Application |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. gcms.czchromatographyonline.com | Analysis of volatile reaction products or derivatized non-volatile compounds. nih.gov |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. rsc.orgrsc.orguma.es | Broadly applicable for a wide range of chiral compounds, including non-volatile and thermally sensitive ones. heraldopenaccess.us |

This table provides a general overview of chiral chromatography techniques.

Spectroscopic Characterization of Organomagnesium Intermediates and Reaction Complexes

Understanding the structure and nature of intermediates and reaction complexes is crucial for elucidating the mechanism of Grignard reactions. Various spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy:

In-situ IR spectroscopy is a powerful tool for monitoring the progress of Grignard reagent formation and subsequent reactions in real-time. acs.orgmt.com While the direct observation of the C-Mg bond vibration can be difficult, IR spectroscopy allows for the tracking of characteristic absorption bands of the organic halide reactant and the organic moiety of the Grignard product. acs.org This provides valuable kinetic and mechanistic information. mt.com The influence of the solvent on the IR spectra of Grignard reagents is significant and must be considered in the analysis. acs.org

X-ray Spectroscopy:

For crystalline intermediates or complexes, X-ray crystallography provides definitive structural information, including bond lengths and angles. nih.gov This technique can reveal the coordination environment around the magnesium atom, showing whether the structure is monomeric or dimeric and how solvent molecules are coordinated. nih.gov Such data is invaluable for understanding the precise nature of the reacting species.

UV-Vis Spectroscopy:

The addition of Grignard reagents to certain carbonyl compounds can lead to the formation of new absorption bands in the UV-Vis spectrum. nih.gov This can be used to study the formation of ketone-Grignard reagent complexes, which are key intermediates in the addition reaction.

Table of Spectroscopic Techniques for Intermediate Characterization:

| Technique | Information Obtained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Real-time monitoring of reactant consumption and product formation. acs.orgmt.com | Allows for kinetic studies of reactions involving the Grignard reagent. |

| X-ray Crystallography | Precise three-dimensional structure of crystalline intermediates. nih.gov | Provides definitive structural information about reaction complexes. |

| UV-Vis Spectroscopy | Detection of complex formation between the Grignard reagent and substrates like ketones. nih.gov | Helps in identifying and studying key reaction intermediates. |

This table summarizes the application of various spectroscopic techniques in the study of Grignard reaction intermediates.

Comparative Analysis with Other Chiral Organometallic Reagents in Asymmetric Catalysis

Comparison of Reactivity and Stereoselectivity Profiles with Chiral Organolithium Reagents

The performance of chiral Grignard reagents like (S)-2-Methylbutylmagnesium chloride diverges significantly from that of their organolithium counterparts, primarily in terms of reactivity and configurational stability.

Reactivity: Organolithium reagents are generally characterized by higher reactivity and basicity compared to Grignard reagents. reddit.comlibretexts.orgquora.com This is a direct consequence of the greater polarity of the carbon-lithium (C-Li) bond versus the carbon-magnesium (C-Mg) bond. quora.com While this heightened reactivity can be advantageous in certain transformations, it can also be a drawback. Organolithium compounds are more prone to act as bases rather than nucleophiles if acidic protons are present in the substrate, leading to deprotonation as a competing side reaction. reddit.comlibretexts.org In contrast, the more moderate reactivity of this compound can sometimes offer a better balance between nucleophilicity and basicity.

Stereoselectivity and Configurational Stability: A critical point of differentiation is the configurational stability of the chiral center bearing the metal. Chiral secondary Grignard reagents, including this compound, are notoriously prone to racemization at the metal-bearing carbon center, particularly at temperatures above -50 °C. rsc.orgresearchgate.net This loss of stereochemical integrity severely restricts the operational temperature window for asymmetric reactions and is a primary limitation to achieving high enantioselectivity. Research has shown a significant erosion of enantiomeric excess (ee) as reaction temperatures rise or as the reagent is stored, even at low temperatures. rsc.org

Conversely, many chiral organolithium reagents exhibit much greater configurational stability, especially at the cryogenic temperatures (e.g., -78 °C) commonly used in asymmetric synthesis. rsc.org This stability is crucial for preserving the chiral information of the reagent throughout the reaction, often leading to products with higher enantiomeric purity. The stability of organolithium reagents can be further enhanced by the presence of stabilizing functional groups within the molecule. rsc.org

Contrasting Performance with Chiral Organozinc Reagents

When compared to organozinc reagents, this compound and other Grignards again exhibit a distinct reactivity-selectivity profile.

Functional Group Tolerance: The lower reactivity of organozinc reagents also imparts a greater tolerance for various functional groups. acs.orgsciencemadness.org While Grignard reagents react readily with a wide array of functional groups, including esters, amides, and nitriles, and are intolerant of acidic protons, organozinc reagents are more chemoselective. libretexts.orgquora.com This allows them to be used in the synthesis of complex, polyfunctional molecules without the extensive use of protecting groups, streamlining synthetic routes.

Advantages and Limitations of this compound in Specific Asymmetric Transformations

The decision to use this compound in an asymmetric transformation requires weighing its inherent advantages and limitations.

Advantages:

Cost and Availability: Grignard reagents are among the most common organometallic compounds in organic synthesis, prepared from readily available and inexpensive starting materials. mmu.ac.uk

Atom Economy: In reactions such as additions to carbonyls, the Grignard reagent RMgX transfers its single organic group. This can be more atom-economical than reactions using dialkylzinc (R₂Zn) reagents where only one of the two R groups is typically transferred to the substrate. acs.org

High Yields in Optimized Systems: In specific, well-designed asymmetric transformations, particularly those employing stoichiometric chiral ligands or additives, this compound can provide the desired chiral products in high chemical yields and with significant enantioselectivity. ic.ac.uknih.gov

Limitations:

Configurational Instability: The most significant drawback is the poor configurational stability of the chiral carbon atom attached to magnesium. rsc.orgresearchgate.net The tendency to racemize, especially at temperatures required for many reactions to proceed at a practical rate, often results in low stereoselectivity. Achieving high enantiomeric excess typically demands strict temperature control at cryogenic levels (e.g., -78 °C or below). rsc.org

High and Indiscriminate Reactivity: The inherent high reactivity of Grignard reagents can be a major limitation. It often leads to a lack of chemoselectivity in molecules with multiple reactive sites and can promote side reactions such as enolization (if the substrate has acidic α-protons) or reduction via β-hydride transfer. mmu.ac.uk This high reactivity also makes it difficult for a chiral catalyst to control the stereochemical outcome against the rapid, non-selective background reaction.

Poor Functional Group Tolerance: Compared to the less reactive organozinc reagents, this compound is incompatible with acidic functional groups like alcohols, amines, and carboxylic acids, which necessitates the use of protecting group strategies in the synthesis of complex molecules. libretexts.org

Advanced Methodologies and Future Research Directions

Development of Novel Chiral Ligands for Enhanced Enantioselectivity in Grignard Additions

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis, aiming to achieve higher enantioselectivity in reactions involving Grignard reagents. While the overarching goal is to create highly effective and selective catalysts, the specific application of new generations of chiral ligands to reactions with (S)-2-Methylbutylmagnesium chloride is an area of ongoing research.

General advancements in the field have seen the emergence of sophisticated ligand architectures. For instance, C2-symmetric ligands have long been a focal point in the design of chiral catalysts. nih.gov More recently, non-symmetrical P,N-ligands have demonstrated significant potential, often outperforming their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The principle behind these developments lies in creating a well-defined chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction.

A review of asymmetric magnesium catalysis highlights the synthesis of important chiral scaffolds using Mg(II) catalytic methods, which often involve in situ generated magnesium catalysts. rsc.orgresearchgate.net These strategies underscore the importance of the ligand in controlling the stereochemistry of the product.

However, detailed studies explicitly documenting the use of these advanced chiral ligands, such as novel N,N'-dioxide amide compounds or P,N-ligands, in conjunction with this compound to enhance its intrinsic diastereoselectivity or to control the enantioselectivity of its additions to prochiral substrates are not extensively detailed in the currently available literature. The inherent chirality of this compound itself often serves as the primary stereocontrol element, and research has traditionally focused on its reactions with chiral substrates or auxiliaries.

Table 1: Examples of Chiral Ligand Classes for Asymmetric Grignard Reactions

| Ligand Class | Description | Potential Application with this compound |

| Bisoxazolines (BOX) | C2-symmetric ligands readily prepared from amino alcohols. nih.gov | Could potentially enhance the diastereoselectivity of additions to chiral carbonyl compounds. |

| Phosphinooxazolines (PHOX) | Non-symmetrical P,N-ligands with a "soft" phosphorus and a "hard" nitrogen donor. nih.gov | May offer unique stereocontrol in cross-coupling reactions. |

| N,N'-Dioxide Amides | Conformationally flexible C2-symmetric ligands derived from amino acids. researchgate.net | Could be explored in catalytic asymmetric additions to achieve high levels of stereochemical control. |

Note: This table represents potential applications based on general advancements in chiral ligand chemistry, as specific studies with this compound are limited.

Exploration of New Catalytic Systems for Broader Substrate Scope and Efficiency

The exploration of new catalytic systems is crucial for expanding the utility of Grignard reagents in cross-coupling and addition reactions, aiming for broader substrate scope and increased efficiency. While significant progress has been made in the development of catalysts for Grignard reactions in general, specific studies detailing the performance of this compound within these new systems are not widely reported.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for C-C bond formation. However, many of these reactions have limitations when it comes to Grignard reagents due to their high reactivity and tendency to undergo side reactions. Research has focused on developing more robust and selective catalysts to overcome these challenges.

For example, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-based systems. However, these systems often have limitations regarding the functional group tolerance of the Grignard reagent. Similarly, while nickel-catalyzed cross-couplings have shown promise, their application with chiral, secondary alkyl Grignard reagents like this compound requires careful optimization to avoid isomerization and ensure high stereochemical fidelity.

The development of asymmetric magnesium catalysis provides a promising avenue for the use of chiral Grignard reagents. rsc.orgresearchgate.net These systems utilize a chiral ligand in conjunction with a magnesium catalyst to control the stereochemical outcome of the reaction. While these methods have been successfully applied to the synthesis of various chiral scaffolds, their specific application with this compound to broaden its substrate scope and enhance its efficiency in a catalytic manner is a developing area.

Future research in this area would likely focus on the design of catalytic systems that are not only highly active and selective but also compatible with the specific steric and electronic properties of this compound.

Computational Studies for Deeper Mechanistic Understanding and Rational Catalyst Design

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and guiding the rational design of new catalysts. For Grignard reagents, computational studies can provide insights into the complex solution structures, the nature of the reactive species, and the transition states of their reactions.

General computational models for Grignard reactions have explored the Schlenk equilibrium, the role of solvent molecules in the coordination sphere of magnesium, and the energetics of different reaction pathways. These studies are crucial for understanding the fundamental reactivity of these organometallic compounds.

However, specific computational studies focusing on this compound are not extensively available in the current literature. Such studies would be invaluable for several reasons:

Understanding Stereoselectivity: Computational modeling of the transition states for the reaction of this compound with various electrophiles could explain the origins of its diastereoselectivity. This understanding is key to predicting and controlling the stereochemical outcome of its reactions.

Rational Catalyst Design: By modeling the interaction of this compound with different chiral ligands and catalytic species, researchers could rationally design new catalysts with enhanced stereocontrol.

Predicting Reactivity: Computational models could help predict the reactivity of this compound with a wider range of substrates, thus guiding experimental efforts.

A study on the computational modeling of magnesium hydroxide (B78521) precipitation illustrates the potential of such methods to understand and optimize processes involving magnesium compounds, although it is not directly related to the organic reactions of Grignard reagents. nih.gov The development of accurate computational models for the reactions of this compound remains a significant area for future research.

Potential for Large-Scale Stereoselective Synthesis of Chiral Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities. For stereoselective syntheses involving this compound, the potential for producing valuable chiral intermediates on a larger scale is significant, though specific industrial applications are not widely documented in the public domain.

The key advantages of using a chiral Grignard reagent like this compound in large-scale synthesis include:

Cost-Effectiveness: Grignard reagents are generally prepared from relatively inexpensive starting materials, making them attractive for industrial applications.

However, several challenges need to be addressed for the successful scale-up of reactions involving this compound:

Exothermic Nature of Grignard Reactions: The formation and reaction of Grignard reagents are often highly exothermic, requiring careful thermal management and specialized equipment to ensure safety on a large scale.

Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, necessitating stringent anhydrous and inert atmosphere conditions, which can be challenging to maintain in large reactors.

Stereochemical Control: Maintaining high levels of stereoselectivity on a large scale can be difficult, as small variations in reaction conditions can impact the stereochemical outcome.

Solvent Selection and Handling: The ethereal solvents typically used for Grignard reactions are flammable and require careful handling and recovery systems in an industrial setting.

While general principles of process development and scale-up for chemical reactions are well-established, the specific considerations for the large-scale use of this compound would require dedicated process research and development to ensure a safe, efficient, and economically viable manufacturing process.

Emerging Applications in Advanced Organic Synthesis and Natural Product Chemistry

The quest for novel and efficient synthetic routes to complex organic molecules, particularly natural products and their analogues, is a major driving force in organic chemistry. nih.govnih.gov Chiral Grignard reagents like this compound have the potential to be powerful tools in this endeavor, although specific examples of its use in the total synthesis of complex natural products are not frequently reported in recent literature reviews.

The primary appeal of using this compound in this context is the direct introduction of a specific stereocenter. This can be particularly advantageous in the early stages of a synthesis, setting a key stereochemical element that is then elaborated upon in subsequent steps.

Potential emerging applications for this compound in advanced organic synthesis could include:

Fragment-Based Drug Discovery: The synthesis of chiral fragments for incorporation into larger, biologically active molecules.

Asymmetric Synthesis of Non-Proteinogenic Amino Acids: The addition of the Grignard reagent to imine derivatives could provide a route to chiral amino acids.

Synthesis of Chiral Alcohols and Amines: The addition to aldehydes, ketones, and imines to generate a wide range of enantiomerically enriched building blocks. nih.gov

While comprehensive reviews on natural product synthesis often highlight innovative strategies and methodologies, the specific contribution of this compound is not a recurring theme. nih.govutexas.edu This suggests that while it remains a useful reagent for certain transformations, its application in the synthesis of highly complex, polycyclic natural products may be limited or has yet to be fully explored and reported. Future research may uncover new reaction protocols that enable the broader application of this and other chiral Grignard reagents in the challenging field of natural product total synthesis.

Q & A

Q. Safety Precautions :

- Strict exclusion of moisture/oxygen (Schlenk techniques) to prevent violent decomposition .

- Use of flame-resistant lab gear, face shields, and protocols for quenching residual reagent (e.g., controlled addition of ethanol followed by aqueous HCl) .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR in deuterated THF to confirm structure and enantiomeric purity. Downfield shifts for Mg-bound carbons (~15–25 ppm in ) indicate successful formation .

- Titration : Reaction with deuterated methanol (CDOD) and NMR analysis to quantify active Mg content .

- Elemental Analysis : Combustion analysis for Cl and Mg stoichiometry to verify reagent integrity .

Advanced: How can theoretical frameworks guide the study of stereochemical effects in reactions involving this compound?

Methodological Answer:

- Molecular Orbital Theory : Predict regioselectivity in nucleophilic additions by analyzing frontier orbital interactions (e.g., HOMO-LUMO matching with carbonyl electrophiles) .

- DFT Calculations : Model transition states to rationalize enantioselectivity in asymmetric syntheses. Compare computed activation energies with experimental yields .

- Kinetic vs. Thermodynamic Control : Use Eyring plots to determine if products arise from kinetic (low-temperature) or thermodynamic (prolonged reaction times) pathways .

Advanced: How should researchers address contradictions in reported reaction yields when using this compound?

Methodological Answer:

- Systematic Solvent Screening : Test solvents (e.g., THF vs. 2-MeTHF) to assess coordination effects on reactivity. Document dielectric constants and donor numbers .

- Catalyst/Additive Analysis : Evaluate if trace additives (e.g., LiCl) enhance stability or alter reaction pathways .

- Error Analysis : Quantify moisture levels via Karl Fischer titration and correlate with yield variability .

Basic: What are the typical reaction pathways for this compound in organic synthesis?

Methodological Answer:

- Nucleophilic Addition : To ketones, aldehydes, or esters, forming chiral secondary alcohols after protonation .

- Cross-Coupling : Kumada couplings with aryl halides (Ni/Fe catalysts) to synthesize enantiomerriched alkyl-arenes .

- Quenching Protocols : Controlled protonation (HO) or electrophilic trapping (CO, DMF) to isolate intermediates .

Advanced: What mechanistic studies are essential to elucidate the role of stereochemistry in its reactivity?

Methodological Answer:

- Isotopic Labeling : Use deuterated reagents (e.g., DO) to track protonation sites and infer transition-state geometry .

- In Situ Spectroscopy : IR or Raman monitoring of C-Mg bond dynamics during reactions .

- Chiral Auxiliary Comparisons : Benchmark reactivity against racemic or (R)-enantiomer to isolate stereoelectronic effects .

Basic: How can experimental reproducibility be ensured when working with this compound?

Methodological Answer:

- Detailed Procedural Logs : Document reaction temperatures, stirring rates, and Mg activation methods .

- Batch Consistency : Pre-dry solvents (THF over Na/benzophenone) and standardize reagent concentrations via titration .

- Supplementary Data : Publish full characterization (NMR, GC-MS) and quenching protocols in supporting information .

Advanced: How do surface interactions (e.g., glass vs. stainless steel) affect the stability of this compound?

Methodological Answer:

- Material Compatibility Tests : Compare decomposition rates in glass vs. PTFE-lined reactors using kinetic assays .

- XPS Analysis : Characterize surface passivation layers formed on stainless steel to identify catalytic decomposition pathways .

- Microscopy : SEM imaging of Mg deposits on reactor walls to correlate with reagent degradation .

Advanced: What methodologies differentiate thermodynamic and kinetic control in reactions mediated by this Grignard reagent?

Methodological Answer:

- Variable-Temperature NMR : Monitor intermediate formation at low temperatures (-78°C) to capture kinetic products .

- Time-Resolved Sampling : Quench reactions at intervals to track product evolution (GC-MS/HPLC) .

- Computational Free-Energy Landscapes : Map reaction coordinates to identify competing pathways .

Basic: What are the best practices for waste management and disposal of this compound?

Methodological Answer:

- Quenching Protocol : Slowly add reagent to a cold, stirred mixture of isopropanol/water (1:1) to neutralize reactive Mg species .

- Waste Segregation : Separate halogenated byproducts from aqueous phases for certified hazardous waste disposal .

- Documentation : Maintain logs of waste volumes and disposal vendor certifications for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.